Sodium nitromalonaldehyde

Description

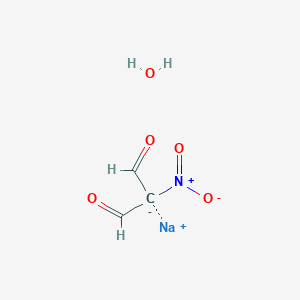

Sodium nitromalonaldehyde monohydrate (C₃H₂NNaO₄·H₂O, CAS 34461-00-2) is a nitro-substituted malonaldehyde derivative synthesized via the reaction of sodium nitrite with mucobromic acid in aqueous ethanol under controlled conditions (54 ± 1°C) . The product is a hygroscopic, crystalline solid (yellow to red) with applications in heterocyclic chemistry, particularly in constructing pyrido[2,3-d]pyrimidines and pterin analogs .

Properties

IUPAC Name |

sodium;2-nitropropanedial;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQCQHYLSWEYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The process is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The reaction mixture is then cooled to precipitate the product, which is further purified by recrystallization from ethanol and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and yield. The product is typically dried and stored under controlled conditions to prevent decomposition .

Chemical Reactions Analysis

Reagents & Conditions

Primary amines (e.g., benzylamine, 4-methoxybenzylamine) react with sodium nitromalonaldehyde in aqueous methanol under acidic catalysis (formic acid) at ambient temperatures .

Mechanism

The reaction proceeds via sequential steps:

-

Aminal Formation : The amine attacks the aldehyde carbonyl, forming an aminal intermediate.

-

Dehydration : Acidic conditions promote Schiff base (imine) formation.

-

Crystallization : Products precipitate as stable crystalline solids .

Products

Reagents & Conditions

This compound undergoes condensation with 2,4-diamino-6-hydroxypyrimidine in aqueous base at elevated temperatures .

Mechanism

-

Nucleophilic Attack : The pyrimidine’s amino group attacks the aldehyde carbon.

-

Cyclization : Intramolecular dehydration forms fused bicyclic structures.

-

Acid Workup : Boiling in HCl converts sodium salts to free amides .

Products

-

6-Nitro-5-deaza pterin : A modified pterin derivative with applications in folate pathway inhibition .

Reagents & Conditions

Reactions with nitroacetone or 1,3-dinitro-2-methyl-2-propanol under basic conditions (K₂CO₃/EtOH) at reflux .

Mechanism

-

Aldol Condensation : Enolate formation from nitroacetone attacks the aldehyde.

-

Cyclization : Six-membered ring formation via dehydration.

-

Aromatization : Loss of water yields nitroaromatic compounds .

Products

| Starting Material | Product | Yield | Use Case |

|---|---|---|---|

| Nitroacetone | 2,4-Dinitrophenol | 20% | Explosive precursors |

| 1,3-Dinitro-2-methyl-2-propanol | 2,4,6-Trinitrotoluene (TNT) | 15% | Military explosives |

Oxidation

-

Mechanism : Cleavage of the aldehyde C–H bond and nitro group stabilization.

Reduction

Scientific Research Applications

Chemical Synthesis

Building Block for Nitro Compounds

Sodium nitromalonaldehyde serves as a crucial building block in the synthesis of various nitro compounds and heterocycles. Its unique structure allows it to participate in nucleophilic addition reactions, making it valuable for creating complex organic molecules. For instance, it has been utilized in the synthesis of aromatic compounds through electrophilic aromatic substitution reactions .

Synthesis of Explosives

Research has demonstrated that this compound can be used to synthesize environmentally friendly explosive compounds, such as 2,4,6-trinitrotoluene (TNT). The compound reacts with dinitro-compounds to produce aldol-intermediate compounds, which are then subjected to cyclodehydrative mechanisms to yield TNT . This method is notable for its reduced environmental impact compared to traditional synthesis routes.

Biological Applications

Potential Biological Activities

Derivatives of this compound are being studied for their potential biological activities. Research indicates that these derivatives may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The structural modifications of this compound can lead to compounds with enhanced biological efficacy .

Medicinal Chemistry

Drug Development

In the field of medicinal chemistry, this compound is explored for its role in drug development. Its ability to form stable intermediates makes it suitable for synthesizing pharmacologically active compounds. Studies have shown that modifications of this compound can lead to the creation of new drugs targeting specific diseases .

Industrial Applications

Specialty Chemicals and Intermediates

Industrially, this compound is utilized in the production of specialty chemicals and intermediates. Its reactivity allows it to be incorporated into various synthetic pathways for producing fine chemicals used in pharmaceuticals, agrochemicals, and other industrial applications .

Case Study 1: Synthesis of TNT

A study highlighted an environmentally friendly method for synthesizing TNT using this compound as a precursor. The process involved reacting this compound with various dinitro-compounds and optimizing reaction conditions to minimize waste and enhance yield .

Case Study 2: Antimicrobial Activity

Research conducted on the derivatives of this compound revealed promising antimicrobial activity against several bacterial strains. This study focused on modifying the compound's structure to improve its efficacy and reduce toxicity .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for nitro compounds | Synthesis of aromatic compounds |

| Explosives | Synthesis of environmentally friendly explosives | Production of TNT |

| Biological Activities | Potential antimicrobial properties | Development of new antibiotics |

| Drug Development | Intermediate in pharmaceutical synthesis | Creation of novel drug candidates |

| Industrial Chemicals | Production of specialty chemicals | Fine chemicals for pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of sodium nitromalonaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitro group significantly influences its reactivity, making it a versatile reagent in organic synthesis. The compound can form stable intermediates that facilitate the formation of complex molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Nitromalonamide

- Structure : Nitromalonamide (C₃H₃N₃O₅) replaces sodium with two amide groups.

- Reactivity : Exhibits stronger hydrogen bonding (O–O distance: 2.396 Å vs. 2.589 Å in nitromalonaldehyde) due to resonance stabilization, reducing explosivity compared to the sodium salt .

- Applications : Used in NMR studies of hydrogen bonding but lacks utility in heterocyclic synthesis due to lower electrophilicity .

Ethyl Nitromalonaldehyde

- Structure: Ethyl ester derivative (C₅H₇NO₅).

- Reactivity : Enhanced stability due to esterification but reduced reactivity in condensation reactions (e.g., slower pyrido[2,3-d]pyrimidine formation) .

- Applications: Limited to non-aqueous syntheses, unlike the sodium salt’s versatility in aqueous bases .

Potassium Nitromalonaldehyde

- Structure: Potassium salt (C₃H₂KNO₄).

- Physical Properties: Higher molecular weight (156.25 g/mol vs. 139.04 g/mol) and altered solubility (lower ethanol solubility) compared to the sodium derivative .

- Applications : Rarely used; sodium salt preferred for superior solubility and reaction kinetics .

Biological Activity

Sodium nitromalonaldehyde (NaNMA) is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

This compound is synthesized from mucobromic acid and sodium nitrite through a condensation reaction. The process typically yields a white solid, which can be stored under specific conditions to maintain stability . The compound is known for its reactivity due to the presence of nitro and aldehyde functional groups, which play crucial roles in its biological interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values reported indicate potent antibacterial activity, suggesting that the nitro group enhances interaction with bacterial membranes, leading to increased permeability and cell death .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

2. Antitubercular Activity

Research has shown that this compound possesses antitubercular properties, with an MIC of 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions on the aromatic ring is critical for this activity, as modifications to this group significantly reduce efficacy .

3. Anti-Inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been found to inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are attributed to the compound's ability to modulate intracellular signaling pathways that regulate inflammation .

4. Vasodilatory Activity

This compound acts as a nitric oxide donor, leading to vasodilation through the increase of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This mechanism suggests potential applications in treating cardiovascular diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound's effectiveness against resistant bacterial strains. Results indicated that the compound not only inhibited growth but also caused significant morphological changes in bacterial cells, suggesting a mechanism involving disruption of cell wall integrity .

Case Study 2: Anti-Tuberculosis Research

In another investigation, this compound was tested alongside standard antitubercular drugs. The results showed synergistic effects when combined with rifampicin, enhancing overall efficacy against M. tuberculosis in vitro and in animal models .

Q & A

Basic: What are the established synthetic protocols for sodium nitromalonaldehyde monohydrate, and how do reaction conditions influence yield?

Methodological Answer:

this compound monohydrate is synthesized via two primary routes:

- Mucobromic Acid Route : Reaction of mucobromic acid with sodium nitrite in ethanol/water under reflux (yield: 42%). Key steps include slow addition of reagents, cooling to 0°C for precipitation, and purification via recrystallization .

- Condensation with Acetone : Condensation of this compound with acetone (or isotopically labeled variants, e.g., [2-13C] acetone) in alkaline aqueous media. Optimal conditions involve 4°C for 6–7 days, yielding ~63% after acidification, extraction, and silica gel chromatography .

Critical Factors : Temperature control (0–4°C minimizes side reactions), NaOH concentration (affects enolate formation), and solvent choice (water for solubility vs. THF for modified protocols ).

Basic: How is this compound structurally characterized, and what analytical techniques resolve its hydrogen-bonding network?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Peaks at δ 9.72 (CHO, singlet) and 181.20 ppm (CHO carbon) confirm the aldehyde groups. Aromatic protons in derivatives (e.g., 4-nitrophenol) show distinct splitting patterns (e.g., δ 8.19–6.92 ppm in CDCl3) .

- Hydrogen Bonding : Strong intramolecular O–H···O bonds (d(O–O) = 2.589 Å in nitromalonaldehyde) are identified via NMR coupling constants (e.g., J(O-O) and J(C7-H4)) and computational modeling .

- X-ray Crystallography : Limited data exist, but bond lengths (e.g., d(C5–N3) = 1.703 Å) and angles align with resonance-stabilized enolates .

Advanced: How does resonance-assisted hydrogen bonding (RAHB) in nitromalonaldehyde influence its spectroscopic and reactivity profiles?

Methodological Answer:

RAHB arises from conjugation between nitro groups and the enolate system, enhancing hydrogen-bond strength and altering electronic properties:

- NMR Shifts : Unusually large diamagnetic shielding (σ(O9) = 320 ppm) and paramagnetic contributions in J-couplings (e.g., J(C6–C7)) reflect delocalized π-electrons .

- Reactivity : RAHB stabilizes transition states in cyclization reactions (e.g., pyrido[2,3-d]pyrimidine synthesis), enabling regioselective attacks at C-5/C-7 positions .

Experimental Validation : Compare nitromalonaldehyde with non-resonant analogs (e.g., malonaldehyde) via DFT calculations and variable-temperature NMR to isolate RAHB effects .

Advanced: What methodological challenges arise in isotopic labeling studies using this compound, and how are they mitigated?

Methodological Answer:

- Challenge 1 : Low yields in 13C-labeled 4-nitrophenol synthesis due to competing aldol side reactions.

Solution : Use excess this compound (1.5–2 eq.) and prolonged reaction times (6 days) to favor Michael addition over aldol pathways . - Challenge 2 : Solvent incompatibility (e.g., THF) disrupting condensation.

Solution : Replace water with THF/water mixtures post-Grignard reaction, preserving acetone reactivity without isolation .

Advanced: How do contradictions in NMR data for nitromalonaldehyde derivatives inform mechanistic hypotheses?

Methodological Answer:

Discrepancies in J-coupling constants (e.g., J(O-O) = 2.3–2.6 Hz vs. predicted 3.1 Hz) suggest:

- Dynamic Effects : Rapid tautomerization or solvent interactions masking true coupling values. Use low-temperature NMR (−40°C) to "freeze" conformers .

- Electronic Cooperativity : Adjacent nitro groups amplify RAHB, altering J-values non-linearly. Compare nitromalonamide (d(O–O) = 2.396 Å) to isolate cooperativity .

Advanced: What catalytic applications of this compound exist in heterocyclic synthesis, and how is selectivity achieved?

Methodological Answer:

- Imidazole Functionalization : Transition-metal-free synthesis of pyrido-imidazoles via enolate-mediated C–H arylation. Selectivity for C-5 position is achieved using TMSCl as a Lewis acid, directing nitro group participation .

- Pteridine Synthesis : Condensation with aminopyrimidines under basic reflux (1% NaOH) yields 73% 1-hydroxy-2,4-dioxopyrido derivatives. Acidic workup (pH 5) precipitates pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.